![molecular formula C27H26O2 B12540588 (1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate CAS No. 657390-63-1](/img/structure/B12540588.png)
(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate is an organic compound that belongs to the class of benzoates This compound is characterized by its unique structure, which includes a phenylethyl group and a butylphenyl ethynyl group attached to a benzoate core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzoate Core: The benzoate core can be synthesized through esterification reactions involving benzoic acid and appropriate alcohols under acidic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling reactions, which involve the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through Friedel-Crafts alkylation reactions, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
化学反应分析
Types of Reactions
(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.
作用机制
The mechanism of action of (1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(1S)-1-Phenylethyl (4-acetamidobenzyl)phosphonate: Shares a similar phenylethyl group but differs in the presence of a phosphonate group instead of a benzoate group.
4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) pyridine: Contains a pyrazole ring and a pyridine ring, showing structural similarities in the aromatic components.
Uniqueness
(1S)-1-Phenylethyl 4-[(4-butylphenyl)ethynyl]benzoate is unique due to its combination of a phenylethyl group and a butylphenyl ethynyl group attached to a benzoate core
属性
CAS 编号 |
657390-63-1 |
|---|---|
分子式 |
C27H26O2 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
[(1S)-1-phenylethyl] 4-[2-(4-butylphenyl)ethynyl]benzoate |
InChI |
InChI=1S/C27H26O2/c1-3-4-8-22-11-13-23(14-12-22)15-16-24-17-19-26(20-18-24)27(28)29-21(2)25-9-6-5-7-10-25/h5-7,9-14,17-21H,3-4,8H2,1-2H3/t21-/m0/s1 |
InChI 键 |
LYQLSZMPBLMMJU-NRFANRHFSA-N |
手性 SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O[C@@H](C)C3=CC=CC=C3 |
规范 SMILES |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OC(C)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


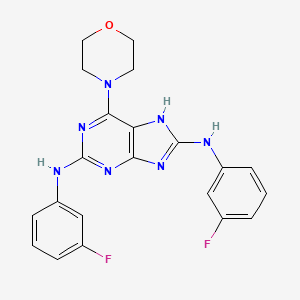
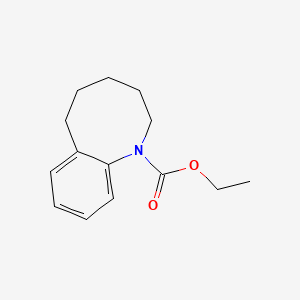
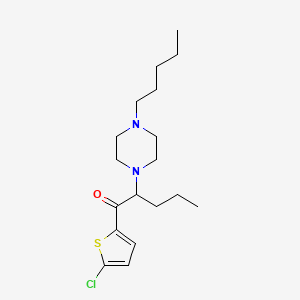
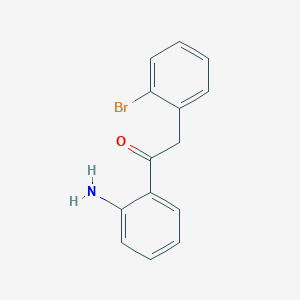
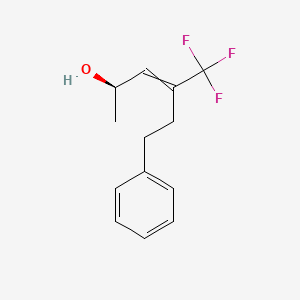
![3-(Pyridin-2-yl)-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B12540529.png)
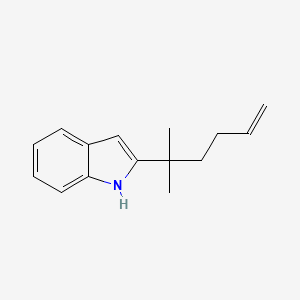

![N-[(6R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12540543.png)
![1H-Indole-3-decanol, 6-methoxy-1-[(4-methoxyphenyl)sulfonyl]-](/img/structure/B12540546.png)
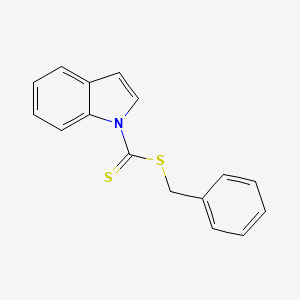
![2,2,4-Trimethyl-7-[(propan-2-yl)oxy]-1,2,3,4-tetrahydroquinoline](/img/structure/B12540565.png)

![Benzenesulfonamide, 4-chloro-N-methoxy-N-[(propylamino)carbonyl]-](/img/structure/B12540573.png)
